Enoximone

Catalog No.
S527187
CAS No.
77671-31-9
M.F
C12H12N2O2S
M. Wt
248.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enoximone

CAS Number

77671-31-9

Product Name

Enoximone

IUPAC Name

4-methyl-5-(4-methylsulfanylbenzoyl)-1,3-dihydroimidazol-2-one

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

InChI

InChI=1S/C12H12N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,13,14,16)

InChI Key

ZJKNESGOIKRXQY-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)SC

Solubility

6.82e-02 g/L

Synonyms

Enoximone; Perfan; Fenoximone; MDL-17043; Enoximonum [Latin]; MDL 19438; MDL-17,043; MDL-17043; MDL-19,438; MDL17,043; MDL17043; MDL19,438; Myogen Brand of Enoximone; Perfan;

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)SC

Description

The exact mass of the compound Enoximone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Heart Failure

One of the primary areas of research for Enoximone is in heart failure. It works by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), a molecule involved in regulating heart muscle contraction. By increasing cAMP levels, Enoximone may improve contractility and blood flow in the heart [].

However, clinical trials have yielded mixed results. Some studies suggest Enoximone may improve symptoms and exercise tolerance in patients with chronic heart failure [, ]. However, larger trials haven't shown a significant impact on mortality or hospitalization rates. Further research is needed to determine the specific role of Enoximone in heart failure management.

Other Potential Applications

Scientific research has also explored the use of Enoximone for other conditions:

  • Sepsis: Enoximone may improve blood flow and organ function in patients with sepsis, a life-threatening condition caused by the body's response to infection []. However, more research is required to confirm its efficacy.
  • Pulmonary Arterial Hypertension (PAH): Early research suggests Enoximone might improve exercise capacity and symptoms in PAH patients. Further investigation is needed to determine its long-term benefits and safety profile.

Enoximone is a selective phosphodiesterase inhibitor, specifically targeting phosphodiesterase type III. It is primarily utilized in the treatment of congestive heart failure due to its ability to enhance myocardial contractility and induce vasodilation. The compound is chemically classified as an imidazole derivative with the molecular formula C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S and a molar mass of approximately 248.30 g/mol . Enoximone operates by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in cardiac contractility and vascular smooth muscle relaxation.

Enoximone acts by inhibiting phosphodiesterase type 3 (PDE3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) []. Increased levels of cAMP within heart cells are associated with stronger heart contractions and blood vessel relaxation [, ]. This mechanism suggests Enoximone's potential for improving heart function in patients with congestive heart failure.

Data on Enoximone's specific toxicity is limited in publicly available research. However, studies suggest it may cause side effects like hypotension (low blood pressure) and arrhythmias (irregular heartbeats) [].

, primarily involving oxidation. It is metabolized in the liver to form enoximone sulphoxide, which is a reversible process. The compound's mechanism involves the inhibition of cyclic nucleotide phosphodiesterases, leading to elevated levels of cAMP and cyclic guanosine monophosphate (cGMP), resulting in enhanced cardiac output and vasodilation .

The biological activity of enoximone is characterized by its positive inotropic effects, which increase the force of heart contractions without significantly raising myocardial oxygen consumption. This makes it particularly beneficial for patients with heart failure. Additionally, enoximone promotes vasodilation by relaxing vascular smooth muscle, thus reducing systemic vascular resistance and improving blood flow . Its effects extend beyond cardiac tissues; studies suggest potential applications in treating asthma due to its bronchodilatory properties .

The synthesis of enoximone involves several steps that typically include the formation of the imidazole ring and subsequent modifications to introduce the aryl groups. Specific synthetic routes may vary, but they generally encompass:

  • Formation of the imidazole core through cyclization reactions.
  • Introduction of the methylsulfanyl and benzoyl groups via acylation or similar reactions.
  • Purification processes to isolate the final product .

Enoximone is primarily indicated for short-term management of congestive heart failure, especially in acute settings where rapid improvement in cardiac function is necessary. It has also been investigated for use in other conditions such as asthma, where its ability to relax bronchial smooth muscle may provide therapeutic benefits .

Enoximone shares similarities with several other phosphodiesterase inhibitors but maintains unique characteristics that distinguish it from these compounds. Below are some similar compounds:

Compound NameTypeUnique Features
MilrinonePhosphodiesterase inhibitorPrimarily used in acute heart failure; shorter half-life than enoximone.
AmrinonePhosphodiesterase inhibitorSimilar mechanism; associated with higher side effects compared to enoximone.
CilostazolPhosphodiesterase inhibitorPrimarily used for intermittent claudication; has antiplatelet properties.
TheophyllinePhosphodiesterase inhibitorUsed mainly as a bronchodilator; less selective than enoximone.

Enoximone's selectivity for phosphodiesterase type III and its favorable pharmacokinetic profile make it particularly advantageous for specific clinical applications compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

248.06194880 g/mol

Monoisotopic Mass

248.06194880 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

256 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C7Z4ITI7L7

Drug Indication

For the treatment of congestive heart failure.

Pharmacology

Enoximone is a phosphodiesterase inhibitor (type III) that increases the force of contraction of the heart and dilates blood vessels. In June 2005, Myogen announced that they were discontinuing development of enoximone due to negative results. The drug is approved for use in the UK.

MeSH Pharmacological Classification

Cardiotonic Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CE - Phosphodiesterase inhibitors
C01CE03 - Enoximone

Mechanism of Action

Further research is required to determine accurately the mechanism of action of drugs with phosphodiesterase inhibitory activity, however, inhibition of PDE3 inhibits degredation of cGMP. This allows for increased NO release and vascular relaxation.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE3 [HSA:5139 5140] [KO:K19021 K13296]

Other CAS

77671-31-9

Absorption Distribution and Excretion

Bioavailabvility is 50% following oral administration.

Metabolism Metabolites

Hepatic oxidation

Wikipedia

Enoximone

Biological Half Life

4-10 hours

Dates

Modify: 2023-08-15
1: Lu L, Chen C, Zhao D, Sun J, Yang X. Europium Luminescence Used for Logic Gate
2: Omar MA, Salama A, Elsify A, Rizk MA, Al-Aboody MS, AbouLaila M, El-Sayed SA,
3: Annabi C, Fourcade F, Soutrel I, Geneste F, Floner D, Bellakhal N, Amrane A.
4: Yang Q, Tan X, Yang J. Sensitive determination of enoxacin in pharmaceutical
5: Liu X, Qu X, Wu C, Zhai Z, Tian B, Li H, Ouyang Z, Xu X, Wang W, Fan Q, Tang
6: Rivera MF, Chukkapalli SS, Velsko IM, Lee JY, Bhattacharyya I, Dolce C, Toro
7: Smalheiser NR, Zhang H, Dwivedi Y. Enoxacin Elevates MicroRNA Levels in Rat
8: Toro EJ, Zuo J, Gutierrez A, La Rosa RL, Gawron AJ, Bradaschia-Correa V,
9: Sousa E, Graça I, Baptista T, Vieira FQ, Palmeira C, Henrique R, Jerónimo C.
10: Toro EJ, Zuo J, Ostrov DA, Catalfamo D, Bradaschia-Correa V, Arana-Chavez V,
11: Toro EJ, Ostrov DA, Wronski TJ, Holliday LS. Rational identification of
12: Kobayashi T, Homma M, Momo K, Kobayashi D, Kohda Y. A simple chromatographic
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15: Melo S, Villanueva A, Moutinho C, Davalos V, Spizzo R, Ivan C, Rossi S,
16: Liu YM, Shi YM, Liu ZL. Determination of enoxacin and ofloxacin by capillary
17: Chen Z, Zhou XC, Chen ZQ, Ye ZQ, Deng RJ. [Enoxacin for type III A
18: Chen P, Sun H. An application of Ag(III) complex chemiluminescence system for
19: Sun H, Su M, Li L. Simultaneous determination of tetracaine, proline, and
20: Saeed Arayne M, Sultana N, Haroon U, Ahmed Mesaik M, Asif M. Synthesis and

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